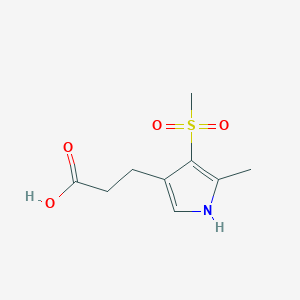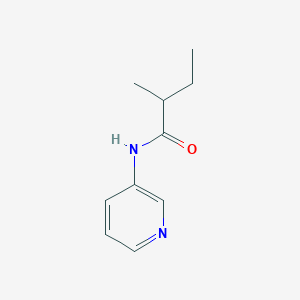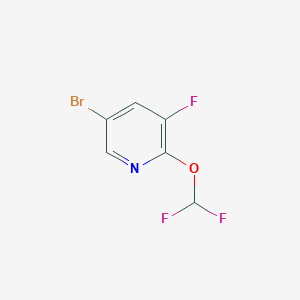
5-bromo-2-(difluoromethoxy)-3-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-(difluoromethoxy)-3-fluoropyridine, also known as 5-Br-DMPF, is an important organic compound used in many scientific research applications. It is a colorless, volatile, and water-soluble liquid, and is a derivative of pyridine. It is a versatile building block for organic synthesis, and has many potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
5-bromo-2-(difluoromethoxy)-3-fluoropyridine is an important building block for organic synthesis, and is widely used in the field of medicinal chemistry. It is used as a starting material in the synthesis of many biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory agents. It is also used in the synthesis of a variety of other compounds, such as dyes, polymers, and surfactants.
Mécanisme D'action
The mechanism of action of 5-bromo-2-(difluoromethoxy)-3-fluoropyridine is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of proteins, which can lead to the inhibition of cell proliferation.
Biochemical and Physiological Effects
5-bromo-2-(difluoromethoxy)-3-fluoropyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to reduce inflammation in animal models. It has also been shown to have antioxidant activity, and to reduce the production of free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-2-(difluoromethoxy)-3-fluoropyridine in lab experiments include its low cost, its water-solubility, and its high reactivity. However, it also has some limitations, such as its volatility and its tendency to form unstable intermediates.
Orientations Futures
There are a number of potential future directions for research involving 5-bromo-2-(difluoromethoxy)-3-fluoropyridine. These include the development of new synthetic methods for the preparation of the compound, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted on its biochemical and physiological effects, as well as on its potential toxicity. Finally, further research could be conducted to explore the potential of 5-bromo-2-(difluoromethoxy)-3-fluoropyridine as a building block for the synthesis of other compounds.
Méthodes De Synthèse
5-bromo-2-(difluoromethoxy)-3-fluoropyridine can be prepared through a three-step synthesis process. The first step involves the reaction of 2-bromo-3-fluoropyridine with difluoromethoxybenzene in the presence of a base, such as sodium hydride, to form 5-bromo-2-(difluoromethoxy)-3-fluoropyridine. The second step involves the reaction of the intermediate product with a base, such as potassium carbonate, to form the desired product. The final step involves the purification of the product by recrystallization.
Propriétés
IUPAC Name |
5-bromo-2-(difluoromethoxy)-3-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-3-1-4(8)5(11-2-3)12-6(9)10/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOKCSLNZFBSEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)OC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(difluoromethoxy)-3-fluoropyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

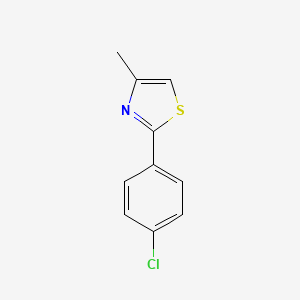
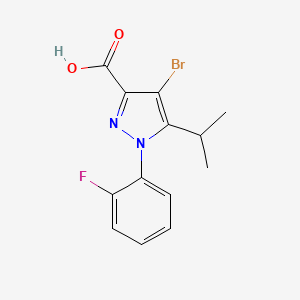
![3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6615456.png)
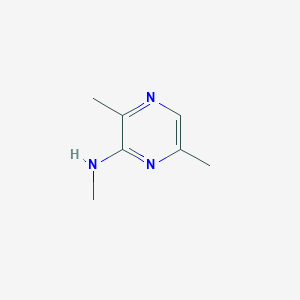
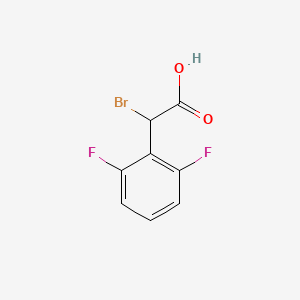

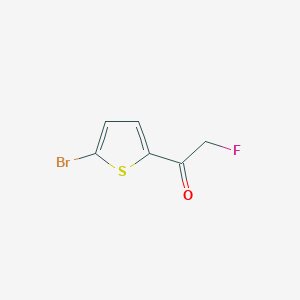

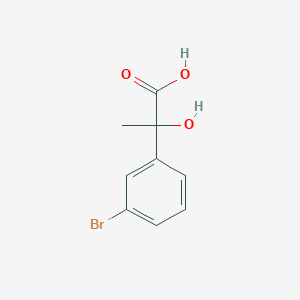
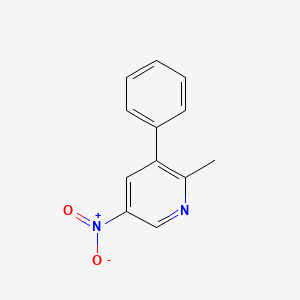
![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]decanamide](/img/structure/B6615514.png)
